Recoflavone

Content Navigation

CAS Number

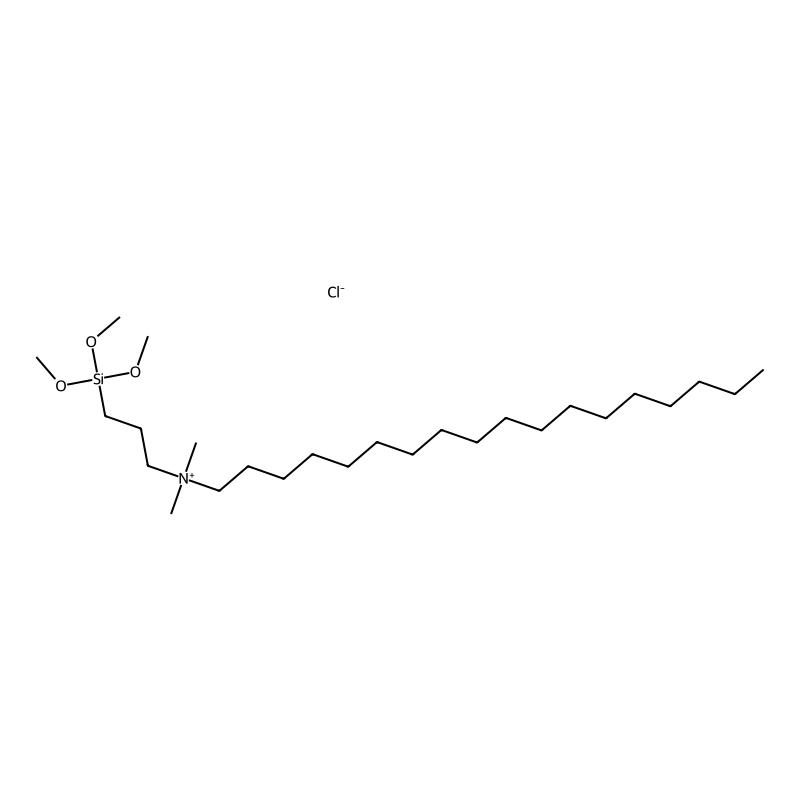

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Recoflavone (CAS 203191-10-0), also known as DA-6034, is a structurally optimized synthetic derivative of the naturally occurring flavonoid eupatilin. Functioning as an NF-κB inhibitor and a P2Y receptor agonist, it is utilized in advanced research and formulation development for mucosal healing, inflammatory bowel disease (IBD), and dry eye syndrome. Unlike crude botanical extracts, Recoflavone offers a strictly defined 7-carboxymethyloxy-3',4',5-trimethoxyflavone structure that ensures reproducible pharmacokinetics and high processability in both solid oral dosage forms and topical ophthalmic suspensions. Its dual mechanism—suppressing inflammatory cytokines while stimulating calcium-dependent mucin secretion—makes it a targeted procurement choice for specialized mucosal therapeutic development [1].

Substituting Recoflavone with its natural parent compound, eupatilin, introduces dose-dependent cytotoxicity, limiting the safety margin in hepatic and epithelial cell formulations [1]. Furthermore, attempting to use standard in-class anti-inflammatory benchmarks like sulfasalazine fails to replicate Recoflavone's dual-action profile; while sulfasalazine addresses inflammation, it lacks the active mucin secretagogue properties required for complete mucosal layer restoration[2]. For procurement teams, Recoflavone represents a necessary upgrade over generic flavonoids due to its wider therapeutic index, higher in vivo potency at lower API loads, and specific structural modifications that enable stable formulation in 3% ophthalmic suspensions[3].

References

- [1] Kim, H. M., et al. 'DA-6034 ameliorates hepatic steatosis and inflammation in high fat diet-induced obese mice.' Journal of Yeungnam Medical Science 41.2 (2024): 103-112.

- [2] Kim, Y. S., et al. 'Effect of DA-6034, a derivative of flavonoid, on experimental animal models of inflammatory bowel disease.' Archives of Pharmacal Research 22.4 (1999): 354-360.

- [3] Choi, S. M., et al. 'Effects of DA-6034, a flavonoid derivative, on mucin-like glycoprotein and ocular surface integrity in a rabbit model.' Arzneimittelforschung 59.10 (2009): 498-503.

Hepatic Safety Profile and Cytotoxicity vs. Natural Eupatilin

In comparative in vitro assays using AML12 hepatocytes, the natural flavonoid eupatilin demonstrated significant dose-dependent cytotoxicity. In contrast, the synthetic derivative Recoflavone (DA-6034) maintained high cell viability without exhibiting dose-dependent toxicity up to high micromolar concentrations [1].

| Evidence Dimension | Dose-dependent cytotoxicity in AML12 hepatocytes |

| Target Compound Data | Recoflavone (DA-6034): No dose-dependent cytotoxicity observed |

| Comparator Or Baseline | Eupatilin: Significant dose-dependent reduction in cell viability |

| Quantified Difference | Recoflavone eliminates the dose-limiting hepatic toxicity inherent to the parent compound |

| Conditions | MTT assay in AML12 hepatocyte cell culture |

Allows formulators to utilize higher active concentrations in chronic inflammatory treatments without triggering hepatic toxicity.

In Vivo Colitis Potency vs. Sulfasalazine Benchmark

In chemically-induced (TNBS and acetic acid) models of inflammatory bowel disease, oral administration of Recoflavone achieved a more potent reduction in macroscopic colonic damage scores than the standard benchmark, sulfasalazine [1]. Recoflavone achieved this reduction at an API dose of 3 mg/kg, compared to the 100 mg/kg required for sulfasalazine [1].

| Evidence Dimension | Reduction of macroscopic colonic lesions |

| Target Compound Data | Recoflavone: High efficacy at 3 mg/kg (oral, twice daily) |

| Comparator Or Baseline | Sulfasalazine: Lower relative efficacy despite 100 mg/kg dosage |

| Quantified Difference | Recoflavone demonstrated greater macroscopic lesion reduction at a ~33-fold lower API concentration |

| Conditions | TNBS and acetic acid-induced in vivo IBD models |

Reduces the required API volume for solid oral dosage forms, improving formulation efficiency and enabling smaller pill sizes.

Quantitative Mucin Secretagogue Activity for Mucosal Healing

Recoflavone acts as a secretagogue by stimulating P2Y receptors and elevating intracellular calcium. In human conjunctival epithelial cells, Recoflavone treatment at 100 µM and 250 µM significantly increased mucin-like glycoprotein (MLG) secretion by 83% and 93% over baseline controls, respectively, specifically upregulating gel-forming mucins such as MUC5AC and MUC16 [1].

| Evidence Dimension | Mucin-like glycoprotein (MLG) secretion increase |

| Target Compound Data | Recoflavone (250 µM): 93% increase in MLG secretion |

| Comparator Or Baseline | Baseline vehicle control: Constitutive secretion levels |

| Quantified Difference | Nearly doubled mucin secretion compared to untreated baseline |

| Conditions | In vitro human conjunctival and corneal epithelial cell cultures (24h post-stimulation) |

Provides a quantifiable mechanism of action for procurement teams developing active mucosal protectants and dry eye therapies.

Formulation Efficacy in Topical Ophthalmic Suspensions

The processability of Recoflavone into stable topical formulations has been validated in vivo. A formulated 3% Recoflavone ophthalmic suspension significantly reduced corneal dye permeability (methylene blue extraction) in a rabbit desiccation model compared to the vehicle control, effectively preventing desiccation-induced structural damage [1].

| Evidence Dimension | Corneal dye permeability (ocular surface damage) |

| Target Compound Data | 3% Recoflavone ophthalmic suspension: Significant reduction in permeability |

| Comparator Or Baseline | Vehicle control: Dramatic increase in dye permeability |

| Quantified Difference | Preserved corneal integrity under severe desiccation stress |

| Conditions | Rabbit model of desiccation-induced dry eye syndrome (2h exposure) |

Confirms the compound's direct viability and stability as an active pharmaceutical ingredient in commercial-grade ophthalmic drops.

Advanced Ophthalmic Formulation Development

Utilizing Recoflavone's P2Y receptor agonism and validated 3% suspension stability to develop dry eye therapeutics that actively restore the mucin layer (MUC5AC/MUC16) [1].

Gastrointestinal and IBD Therapeutics Research

Selecting Recoflavone over high-dose aminosalicylates (like sulfasalazine) to create low-API-load oral treatments for colitis and gastric ulcers [2].

Epithelial Wound Healing and Cellular Signaling Assays

Deploying Recoflavone as a reliable, non-cytotoxic positive control in in vitro models of epithelial migration and calcium-dependent cellular signaling, avoiding the confounding toxicity of natural eupatilin [3].

References

- [1] Choi, S. M., et al. 'Effects of DA-6034, a flavonoid derivative, on mucin-like glycoprotein and ocular surface integrity in a rabbit model.' Arzneimittelforschung 59.10 (2009): 498-503.

- [2] Kim, Y. S., et al. 'Effect of DA-6034, a derivative of flavonoid, on experimental animal models of inflammatory bowel disease.' Archives of Pharmacal Research 22.4 (1999): 354-360.

- [3] Kim, H. M., et al. 'DA-6034 ameliorates hepatic steatosis and inflammation in high fat diet-induced obese mice.' Journal of Yeungnam Medical Science 41.2 (2024): 103-112.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yang YM, Park S, Ji H, Kim TI, Kim EK, Kang KK, Shin DM. DA-6034 Induces [Ca(2+)]i Increase in Epithelial Cells. Korean J Physiol Pharmacol. 2014 Apr;18(2):89-94. doi: 10.4196/kjpp.2014.18.2.89. Epub 2014 Apr 3. PubMed PMID: 24757369; PubMed Central PMCID: PMC3994308.

3: Lee J, Shin KH, Kim JR, Lim KS, Jang IJ, Chung JY. Pharmacokinetics, safety and tolerability of DA-6034, an anti-inflammatory agent, after single and multiple oral administrations in healthy volunteers. Clin Drug Investig. 2014 Jan;34(1):37-42. doi: 10.1007/s40261-013-0147-0. PubMed PMID: 24158940.

4: Kim YW, Lee WH, Choi SM, Seo YY, Ahn BO, Kim SH, Kim SG. DA6034 promotes gastric epithelial cell migration and wound-healing through the mTOR pathway. J Gastroenterol Hepatol. 2012 Feb;27(2):397-405. doi: 10.1111/j.1440-1746.2011.06873.x. PubMed PMID: 21793913.

5: Ko SH, Yoo DY, Kim YJ, Choi SM, Kang KK, Kim H, Kim N, Kim JS, Kim JM. A mechanism for the action of the compound DA-6034 on NF-κB pathway activation in Helicobacter pylori-infected gastric epithelial cells. Scand J Immunol. 2011 Sep;74(3):253-63. doi: 10.1111/j.1365-3083.2011.02577.x. PubMed PMID: 21623862.

6: Seo MJ, Kim JM, Lee MJ, Sohn YS, Kang KK, Yoo M. The therapeutic effect of DA-6034 on ocular inflammation via suppression of MMP-9 and inflammatory cytokines and activation of the MAPK signaling pathway in an experimental dry eye model. Curr Eye Res. 2010 Feb;35(2):165-75. doi: 10.3109/02713680903453494. PubMed PMID: 20136427.

7: Choi SM, Seo MJ, Lee YG, Lee MJ, Jeon HJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034, a flavonoid derivative, on mucin-like glycoprotein and ocular surface integrity in a rabbit model. Arzneimittelforschung. 2009;59(10):498-503. PubMed PMID: 19998577.

8: Choi SM, Lee YG, Seo MJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034 on aqueous tear fluid secretion and conjunctival goblet cell proliferation. J Ocul Pharmacol Ther. 2009 Jun;25(3):209-14. doi: 10.1089/jop.2008.0126. PubMed PMID: 19456255.

9: Kim JW, Kim BG, Lee KL, Jeong JB, Jung YJ, Kim JS, Jung HC, Song IS. The effects of DA-6034 on NF-kappaB activity induced by lipopolysaccharide or tumor necrosis factor alpha in a human colonic epithelial cell line. Hepatogastroenterology. 2008 Nov-Dec;55(88):2059-64. PubMed PMID: 19260477.

10: Jang SW, Lee JW, Park SH, Kim JH, Yoo M, Na DH, Lee KC. Gastroretentive drug delivery system of DA-6034, a new flavonoid derivative, for the treatment of gastritis. Int J Pharm. 2008 May 22;356(1-2):88-94. doi: 10.1016/j.ijpharm.2007.12.042. Epub 2008 Jan 9. PubMed PMID: 18276090.

11: Nam SY, Kim JS, Kim JM, Lee JY, Kim N, Jung HC, Song IS. DA-6034, a derivative of flavonoid, prevents and ameliorates dextran sulfate sodium-induced colitis and inhibits colon carcinogenesis. Exp Biol Med (Maywood). 2008 Feb;233(2):180-91. doi: 10.3181/0707-RM-186. PubMed PMID: 18222973.

12: Choi SM, Shin JH, Kang KK, Ahn BO, Yoo M. Gastroprotective effects of DA-6034, a new flavonoid derivative, in various gastric mucosal damage models. Dig Dis Sci. 2007 Nov;52(11):3075-80. Epub 2007 Apr 4. PubMed PMID: 17406830.

13: Lee JS, Kim HS, Hahm KB, Sohn MW, Yoo M, Johnson JA, Surh YJ. Inhibitory effects of 7-carboxymethyloxy-3',4',5-trimethoxyflavone (DA-6034) on Helicobacter pylori-induced NF-kappa B activation and iNOS expression in AGS cells. Ann N Y Acad Sci. 2007 Jan;1095:527-35. PubMed PMID: 17404066.

14: Kim EJ, Chung MY, Chung HJ, Son MW, Kwon JW, Yoo M, Lee MG. Pharmacokinetics of 7-carboxymethyloxy-3',4',5-trimethoxy flavone (DA-6034), a derivative of flavonoid, in mouse and rat models of chemically-induced inflammatory bowel disease. J Pharm Pharmacol. 2006 Jan;58(1):27-35. PubMed PMID: 16393461.

15: Chung HJ, Choi YH, Choi HD, Jang JM, Shim HJ, Yoo M, Kwon JW, Lee MG. Pharmacokinetics of DA-6034, an agent for inflammatory bowel disease, in rats and dogs: Contribution of intestinal first-pass effect to low bioavailability in rats. Eur J Pharm Sci. 2006 Mar;27(4):363-74. Epub 2006 Jan 4. PubMed PMID: 16387482.

16: Yang SH, Bae SK, Kwon JW, Yoo M, Lee MG. Gender differences in the pharmacokinetics of DA-6034, a derivative of flavonoids, in rats. Biopharm Drug Dispos. 2006 Jan;27(1):47-51. PubMed PMID: 16302288.

17: Kim YS, Son M, Ko JI, Cho H, Yoo M, Kim WB, Song IS, Kim CY. Effect of DA-6034, a derivative of flavonoid, on experimental animal models of inflammatory bowel disease. Arch Pharm Res. 1999 Aug;22(4):354-60. PubMed PMID: 10489873.